The Genesis of a New Frontier: A Historical and Technical Guide to Iron Carbonyl Chemistry
The Genesis of a New Frontier: A Historical and Technical Guide to Iron Carbonyl Chemistry
For Researchers, Scientists, and Drug Development Professionals
An Unexpected Discovery: The Dawn of Iron Carbonyls
The story of iron carbonyl chemistry begins not with a targeted research program, but with an observation born from the study of nickel refining. In the late 19th century, chemist Ludwig Mond and his collaborator Carl Langer were investigating the unwanted formation of volatile nickel compounds in industrial processes. This work led to their landmark discovery of nickel tetracarbonyl (Ni(CO)₄) in 1890[1]. Intrigued by this novel class of compounds, they extended their investigation to other transition metals.
In 1891, Mond and Langer reported the synthesis of a volatile, straw-colored liquid from the reaction of finely divided iron with carbon monoxide at ambient temperature and pressure. They named this compound iron pentacarbonyl, Fe(CO)₅[2][3]. Their initial synthesis was remarkably straightforward, a testament to the serendipitous nature of many great scientific discoveries.
The Pioneering Synthesis of Iron Pentacarbonyl
Mond and Langer's original method involved passing a stream of carbon monoxide over finely divided, oxide-free iron powder at room temperature[2]. The choice of finely divided iron was crucial; it maximized the surface area for the reaction, a key consideration in heterogeneous gas-solid reactions. The absence of oxides was equally important, as surface oxides would passivate the iron and prevent its reaction with carbon monoxide.
While elegant in its simplicity, this atmospheric pressure synthesis was slow. The industrial-scale production of iron pentacarbonyl, which began in 1924 by BASF, necessitated more forcing conditions: high pressures (around 175 atm) and elevated temperatures (approximately 150 °C)[4]. These conditions significantly increase the rate of reaction, a classic example of applying Le Chatelier's principle and chemical kinetics to optimize an industrial process.
For laboratory-scale synthesis where high-pressure equipment might not be readily available, an alternative route was developed involving an iodide intermediate. This method, while multi-step, avoids the need for specialized high-pressure reactors[2].
Experimental Protocol: Laboratory Synthesis of Iron Pentacarbonyl (via Iodide Intermediate)
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Step 1: Formation of Iron Tetracarbonyl Diiodide. Iron(II) iodide (FeI₂) is reacted with a stream of carbon monoxide to form iron tetracarbonyl diiodide (Fe(CO)₄I₂). The rationale here is the initial formation of a more reactive iron species that can readily coordinate with CO.
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Step 2: Reduction to Iron Pentacarbonyl. The resulting Fe(CO)₄I₂ is then reduced with copper metal. Copper acts as a halogen scavenger, facilitating the formation of the final Fe(CO)₅ product and copper(I) iodide (CuI).
Expanding the Family: The Emergence of Polynuclear Iron Carbonyls
The discovery of Fe(CO)₅ was just the beginning. The early 20th century saw the expansion of the iron carbonyl family with the synthesis and characterization of polynuclear clusters, namely diiron nonacarbonyl (Fe₂(CO)₉) and triiron dodecacarbonyl (Fe₃(CO)₁₂).
Diiron Nonacarbonyl: A Photochemical Genesis
In 1906, James Dewar and H. O. Jones discovered that exposing a solution of iron pentacarbonyl to sunlight resulted in the formation of golden-orange crystals of diiron nonacarbonyl[4]. This photochemical synthesis was a pivotal moment, demonstrating that light could be used to induce the formation of metal-metal bonds and more complex cluster compounds.
Experimental Protocol: Synthesis of Diiron Nonacarbonyl
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Preparation of the Reaction Mixture. A solution of iron pentacarbonyl in a suitable solvent, such as glacial acetic acid, is prepared[5][6]. Acetic acid is a good choice as it is relatively transparent to UV light and can help to stabilize the product.
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Photolysis. The solution is irradiated with a UV light source. The energy from the photons excites the Fe(CO)₅ molecules, leading to the dissociation of a CO ligand and the formation of a reactive Fe(CO)₄ intermediate. This intermediate then dimerizes to form Fe₂(CO)₉.
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Isolation. The resulting Fe₂(CO)₉, being insoluble in the reaction medium, precipitates out and can be collected by filtration.
The choice of photolysis was a key experimental insight. Thermal decomposition of Fe(CO)₅ tends to lead to the formation of metallic iron, whereas the milder conditions of photochemistry allowed for the controlled formation of the dinuclear cluster.
Triiron Dodecacarbonyl: A Tale of Structural Elucidation
The third member of the simple iron carbonyl family, triiron dodecacarbonyl (Fe₃(CO)₁₂), was first synthesized in 1907 by Dewar[7][8]. It is a dark green solid that can be obtained by the thermal decomposition of Fe(CO)₅ under specific conditions or, more commonly, through the oxidation of the hydride [HFe(CO)₄]⁻.
The determination of the structure of Fe₃(CO)₁₂ proved to be a significant challenge for chemists for many decades[7][9]. Early proposals based on chemical intuition were numerous and varied. The breakthrough came with the application of modern spectroscopic techniques. Mössbauer spectroscopy, in particular, was instrumental in revealing the presence of two different iron environments in the solid state, providing crucial evidence against a more symmetrical structure[10]. It was not until the 1960s that the correct C₂v structure, with two bridging carbonyl ligands, was definitively established by X-ray crystallography[9][10]. This long and arduous process highlights the importance of developing new analytical techniques to solve complex structural problems in chemistry.
The Hieber School: Systematizing Metal Carbonyl Chemistry
No historical account of iron carbonyl chemistry would be complete without acknowledging the monumental contributions of Walter Hieber, widely regarded as the "father of metal carbonyl chemistry"[8][11]. From the 1920s onwards, Hieber and his students systematically explored the reactivity of metal carbonyls, laying the groundwork for much of modern organometallic chemistry.
One of his most significant discoveries was the Hieber base reaction , first reported in 1931. This reaction involves the nucleophilic attack of a hydroxide ion on a coordinated carbonyl ligand of Fe(CO)₅. This forms a metallacarboxylic acid intermediate, which then undergoes decarboxylation to yield the tetracarbonylferrate dianion, [Fe(CO)₄]²⁻. This was the first reported synthesis of a metal carbonyl anion and opened up a vast new area of reactivity.
The Hieber base reaction was a paradigm shift in understanding the reactivity of coordinated CO. It demonstrated that the carbonyl ligand was not merely an inert spectator but could be activated towards nucleophilic attack. This fundamental concept remains central to many catalytic carbonylation reactions today.
Early Applications: From Pure Iron to Organic Synthesis
The unique properties of iron carbonyls led to their early application in various fields, showcasing the rapid translation of fundamental chemical discoveries into practical technologies.
Carbonyl Iron Powder
One of the earliest industrial applications of iron pentacarbonyl was in the production of "carbonyl iron," a highly pure form of iron powder[4]. The process involves the thermal decomposition of Fe(CO)₅, which yields pure iron and carbon monoxide. The spherical nature and high purity of carbonyl iron made it valuable for applications in magnetic cores for high-frequency coils and as a nutritional supplement.
Reppe Chemistry and Catalysis
In the mid-20th century, iron carbonyls, particularly Fe(CO)₅, were found to be effective catalysts in a range of organic reactions, most notably in what became known as Reppe chemistry . Walter Reppe, a chemist at BASF, discovered that iron carbonyls could catalyze the carbonylation of alkynes and alkenes, providing new routes to important chemical intermediates such as acrylic acid and its esters.
These early forays into catalysis demonstrated the potential of iron carbonyls to facilitate the formation of carbon-carbon bonds, a cornerstone of organic synthesis. While often supplanted by more efficient noble metal catalysts, the fundamental principles of these early iron-catalyzed reactions paved the way for the development of more sustainable and earth-abundant metal catalysis that is a major focus of contemporary research.
Summary of Key Historical Developments
| Year | Discovery/Development | Key Figure(s) | Significance |
| 1891 | Discovery and synthesis of iron pentacarbonyl (Fe(CO)₅) | Ludwig Mond, Carl Langer | The first iron carbonyl compound is identified. |
| 1906 | Synthesis of diiron nonacarbonyl (Fe₂(CO)₉) via photolysis | James Dewar, H. O. Jones | Demonstrates the use of photochemistry to synthesize polynuclear carbonyls. |
| 1907 | Synthesis of triiron dodecacarbonyl (Fe₃(CO)₁₂) | James Dewar | Expands the family of iron carbonyl clusters. |
| 1924 | Industrial production of Fe(CO)₅ begins | BASF | Marks the first large-scale application of iron carbonyl chemistry. |
| 1931 | The Hieber base reaction is reported | Walter Hieber | Discovery of metal carbonyl anions and a new mode of CO reactivity. |
| 1960s | Definitive structure of Fe₃(CO)₁₂ elucidated | Highlights the power of modern spectroscopic and diffraction techniques. |
Visualizing the Core Structures
Sources
- 1. Ludwig Mond - Wikipedia [en.wikipedia.org]
- 2. Iron pentacarbonyl - Wikipedia [en.wikipedia.org]
- 3. XCIII.—On iron carbonyls - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Metal carbonyl - Wikipedia [en.wikipedia.org]
- 5. Diiron nonacarbonyl - Wikipedia [en.wikipedia.org]
- 6. Diironnonacarbonyl | 15321-51-4 | Benchchem [benchchem.com]
- 7. Scientia ac Labore: "A Case History: The Determination of the Solid-state Structure of Triiron Dodecacarbonyl" [chemdiary.blogspot.com]
- 8. ionicviper.org [ionicviper.org]
- 9. jetir.org [jetir.org]
- 10. Triiron dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 11. Walter Hieber - Wikipedia [en.wikipedia.org]
